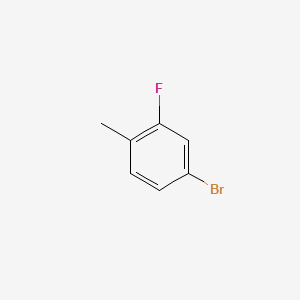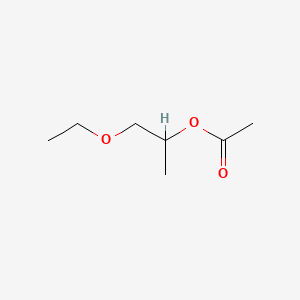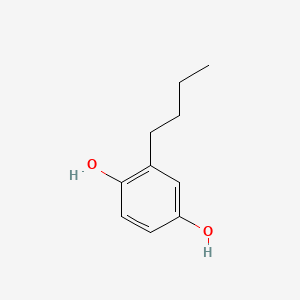
2-Butylhydroquinone
Overview
Description
2-Butylhydroquinone, also known as tert-Butylhydroquinone (TBHQ), is a synthetic aromatic organic compound. It belongs to the class of organic compounds known as phenylpropanes . It is a derivative of hydroquinone, substituted with a tert-butyl group .
Synthesis Analysis
TBHQ is industrially synthesized through the reaction of p-benzoquinone and isobutene or tert-butanol. The resultant product is further refined and purified . A study has also investigated the thermal behavior and polymorphism of TBHQ. Depending on heating conditions, TBHQ presents sublimation at isothermal conditions or melting followed by evaporation under dynamic heating .Molecular Structure Analysis
The chemical formula of TBHQ is C10H14O2 . It has been found that TBHQ can exist in different structural arrangements but keep the same chemical composition . Well-defined crystals were obtained from the commercial material by evaporation/sublimation and their structures were elucidated by single-crystal X-ray diffraction .Chemical Reactions Analysis
TBHQ can undergo various reactions depending on the conditions. For instance, depending on heating conditions, TBHQ can evaporate after melting or undergo decomposition .Physical And Chemical Properties Analysis
TBHQ is a white crystalline solid at room temperature with a faint, characteristic odor . It is relatively stable under normal conditions and displays a melting point in the range of 126.5 – 128.5 °C . The compound exhibits both hydrophilic and lipophilic properties, making it soluble in both water and organic solvents like ethanol and propylene glycol .Scientific Research Applications
Antioxidant Properties and Food Additive Uses
2-Butylhydroquinone (TBHQ) serves primarily as an antioxidant used in foods to prevent oxidative deterioration and rancidity. It has been utilized in fatty foods, enhancing their shelf life and maintaining quality. Investigations into TBHQ have focused on its efficiency in this role, exploring its potential in various food products. Studies highlight its widespread use due to potent anti-lipid peroxidation activity (Gharavi, Haggarty & El-Kadi, 2007).
Interaction with Biological Molecules
Research has demonstrated that TBHQ interacts with biological molecules such as bovine serum albumin (BSA). Multispectroscopic studies indicate that TBHQ binds to BSA, suggesting potential implications for its behavior in biological systems. This interaction and the resultant effects on protein conformation provide insights into the biocompatibility and bioactivity of TBHQ (Shahabadi, Maghsudi, Kiani & Pourfoulad, 2011).
Potential in Therapeutic Applications
There's growing interest in TBHQ's role in therapeutic applications. It has shown promise in alleviating early brain injury and cognitive dysfunction in experimental models, suggesting its potential in neuroprotection. Studies indicate that TBHQ could be influential in treating conditions like subarachnoid hemorrhage, primarily through its activation of the Keap1/Nrf2/ARE pathway, known for its role in combating oxidative stress (Wang, Ji, Wu, Qiu, Li, Shao & Chen, 2014).
Antioxidant Responsive Element Activation
TBHQ's ability to activate the antioxidant responsive element (ARE) has been noted in studies focusing on cellular protection against oxidative stress-induced apoptosis. This activation indicates its potential in preventive strategies against oxidative damage in various cell types, including those affected by neurological disorders (Li, Lee & Johnson, 2002).
Antibacterial Properties
Interestingly, TBHQ and its oxidation product, tert-butylbenzoquinone (TBBQ), have demonstrated antibacterial activity. Research suggests that these compounds, particularly TBBQ, can disrupt bacterial cell membrane integrity, offering a potential avenue for developing new antibacterial agents (Ooi, Chopra, Eady, Cove, Bojar & O’Neill, 2013).
properties
IUPAC Name |
2-butylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h5-7,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCRJFOGPCJKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194787 | |
| Record name | 2-Butylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylhydroquinone | |
CAS RN |
4197-69-7 | |
| Record name | 2-Butylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4197-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butylhydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004197697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC99300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



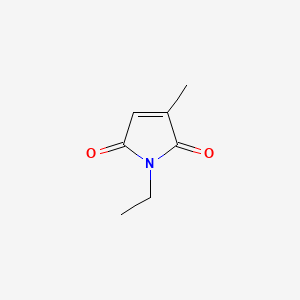
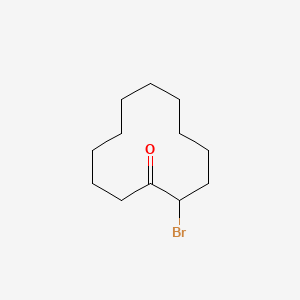
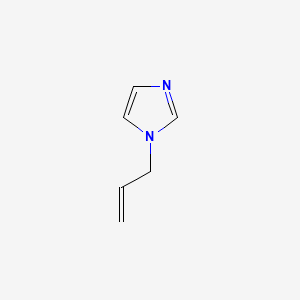
![2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1265947.png)
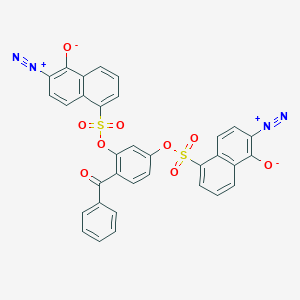

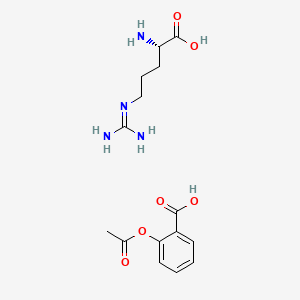
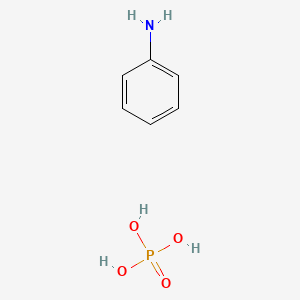
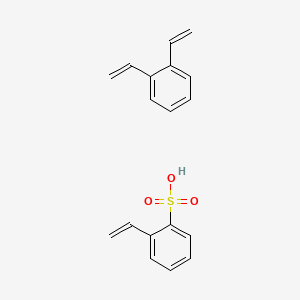
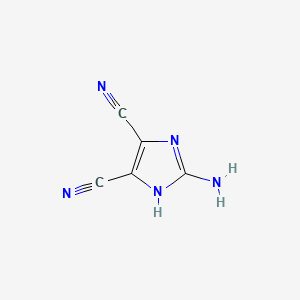
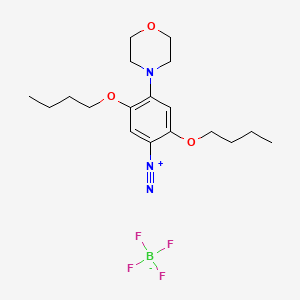
![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)
